1-(5-Bromo-2-iodobenzyl)-3,3-difluoropyrrolidine
Description
1-(5-Bromo-2-iodobenzyl)-3,3-difluoropyrrolidine is a fluorinated pyrrolidine derivative featuring a 5-bromo-2-iodobenzyl substituent. Its synthesis likely involves alkylation of 3,3-difluoropyrrolidine with a bromo-iodo benzyl halide, building on methods described for related fluorinated pyrrolidines .
Properties
IUPAC Name |
1-[(5-bromo-2-iodophenyl)methyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2IN/c12-9-1-2-10(15)8(5-9)6-16-4-3-11(13,14)7-16/h1-2,5H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCQUSKSIHXKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=C(C=CC(=C2)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-Bromo-2-iodobenzyl)-3,3-difluoropyrrolidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrrolidine ring substituted with bromine and iodine on the benzyl group, along with difluoromethyl groups. This unique configuration contributes to its biological properties.
This compound exhibits multiple mechanisms of action that can be summarized as follows:
- Inhibition of Polycomb Repressive Complex 2 (PRC2) : The compound has been identified as a potential inhibitor of PRC2, which plays a crucial role in epigenetic regulation. Inhibition of PRC2 can lead to the reactivation of tumor suppressor genes and inhibit cancer cell proliferation .
- Modulation of Cannabinoid Receptors : Preliminary studies suggest that derivatives related to this compound may exhibit modulatory effects on cannabinoid receptors, which are implicated in various physiological processes including pain modulation and inflammation .
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate promising anticancer activity. For instance:
- Case Study : A study evaluated the effects of PRC2 inhibitors in diffuse large B-cell lymphoma (DLBCL) models. Results showed that treatment with such inhibitors led to significant tumor regression and improved survival rates in animal models .
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective properties:
- Case Study : In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, possibly through modulation of intracellular signaling pathways .
Data Tables
The following table summarizes the biological activities and associated research findings related to this compound:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 1-(5-Bromo-2-iodobenzyl)-3,3-difluoropyrrolidine can serve as effective inhibitors in cancer treatment. Specifically, they may selectively inhibit the Ras-Sos interaction, a critical pathway in many hyperproliferative disorders such as cancer. This selectivity is advantageous as it minimizes off-target effects associated with traditional treatments that also affect the Epidermal Growth Factor Receptor (EGFR) .
Mechanism of Action
The mechanism by which these compounds exert their effects involves disrupting the signaling pathways that promote tumor growth and survival. By targeting specific interactions within the Ras signaling pathway, these compounds can potentially reduce tumor proliferation without significantly impacting normal cellular functions .
Pharmaceutical Development
Drug Formulation
this compound can be incorporated into novel drug formulations aimed at treating various cancers. Its unique structure allows for modifications that enhance solubility and bioavailability, making it suitable for oral or injectable formulations .
Combination Therapies
The compound may also be used in combination therapies with other anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms commonly observed in cancer treatments. This approach is particularly relevant for patients with mutations in the Ras gene, where traditional therapies often fail .
Imaging Techniques
Radiolabeling for Diagnostics
Recent studies have explored the potential of using derivatives of this compound in imaging applications. By radiolabeling the compound, researchers can track its distribution and accumulation in tumors using techniques such as positron emission tomography (PET). This application is crucial for assessing the effectiveness of new therapies and understanding tumor biology .
Case Studies
Comparison with Similar Compounds
Halogen-Substituted Aryl Pyrrolidines
1-(5-Bromo-2-fluorophenyl)pyrrolidine (A436444)
- Structure : Pyrrolidine with a 5-bromo-2-fluorophenyl group.
- Key Differences : Lacks the 3,3-difluoro substitution and benzyl linkage.
- Properties : The fluorine atom at the 2-position enhances electronegativity but reduces steric bulk compared to iodine in the target compound. This may result in lower lipophilicity (clogP ~2.5) and distinct binding affinities .
1-(5-Bromo-2,3-difluorophenyl)pyrrolidine (A831959)
- Structure : Diffuorinated phenyl ring attached to pyrrolidine.
- Key Differences : Additional fluorine at the 3-position increases electronic withdrawal but lacks the iodine atom’s polarizability. This compound’s GI50 values in cytotoxicity assays are likely influenced by its electron-deficient aromatic ring .
| Compound | Halogen Substituents | Pyrrolidine Modification | clogP (Predicted) | Biological Activity (GI50, μM) |
|---|---|---|---|---|
| Target Compound | 5-Bromo, 2-Iodo (benzyl) | 3,3-Difluoro | ~3.8 | Not reported |
| A436444 | 5-Bromo, 2-Fluoro (phenyl) | None | ~2.5 | Not reported |
| A831959 | 5-Bromo, 2,3-Difluoro | None | ~2.7 | Not reported |
Fluorinated Pyrrolidine Derivatives
3,3-Difluoropyrrolidine Hydrochloride ()
- Structure : Unsubstituted 3,3-difluoropyrrolidine.
- Key Differences : Absence of the benzyl group limits its use as a building block rather than a bioactive molecule. Its synthesis via Claisen rearrangement and Ru(VIII)-catalyzed oxidation is cost-effective, yielding intermediates for further functionalization .
- 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine (–9) Structure: Azetidine ring replaces the benzyl group. This compound is marketed as a high-purity reagent (≥98%), indicating its utility in drug discovery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
